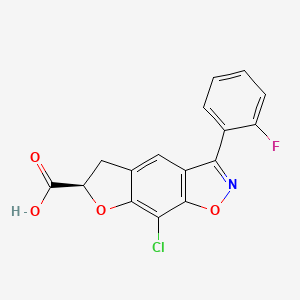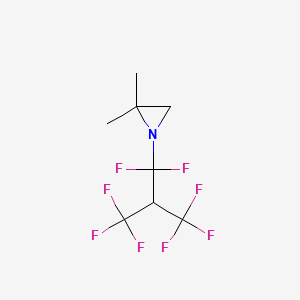
2,2-Dimethyl-1-(1,1,3,3,3-pentafluoro-2-(trifluoromethyl)propyl)aziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-1-(1,1,3,3,3-pentafluoro-2-(trifluoromethyl)propyl)aziridine is a unique organic compound characterized by its aziridine ring and multiple fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-(1,1,3,3,3-pentafluoro-2-(trifluoromethyl)propyl)aziridine typically involves the reaction of aziridine derivatives with fluorinated reagents. One common method includes the reaction of 2,2-dimethylaziridine with pentafluoropropyl trifluoromethyl ketone under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethyl-1-(1,1,3,3,3-pentafluoro-2-(trifluoromethyl)propyl)aziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones or alcohols, while substitution reactions can produce a variety of substituted aziridines.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-1-(1,1,3,3,3-pentafluoro-2-(trifluoromethyl)propyl)aziridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Wirkmechanismus
The mechanism by which 2,2-Dimethyl-1-(1,1,3,3,3-pentafluoro-2-(trifluoromethyl)propyl)aziridine exerts its effects involves interactions with molecular targets and pathways. The aziridine ring can act as an electrophile, reacting with nucleophiles in biological systems. The fluorine atoms enhance the compound’s stability and reactivity, making it a potent agent in various chemical and biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dimethylaziridine: Lacks the fluorinated substituents, making it less stable and reactive.
Trifluoromethylaziridine: Contains fewer fluorine atoms, resulting in different chemical properties.
Pentafluoropropylaziridine: Similar structure but with variations in the fluorine atom arrangement.
Uniqueness
2,2-Dimethyl-1-(1,1,3,3,3-pentafluoro-2-(trifluoromethyl)propyl)aziridine is unique due to its combination of an aziridine ring and multiple fluorine atoms. This structure imparts high stability, reactivity, and potential for diverse applications, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
19390-80-8 |
|---|---|
Molekularformel |
C8H9F8N |
Molekulargewicht |
271.15 g/mol |
IUPAC-Name |
2,2-dimethyl-1-[1,1,3,3,3-pentafluoro-2-(trifluoromethyl)propyl]aziridine |
InChI |
InChI=1S/C8H9F8N/c1-5(2)3-17(5)8(15,16)4(6(9,10)11)7(12,13)14/h4H,3H2,1-2H3 |
InChI-Schlüssel |
WNHJDBRJNYDJNJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CN1C(C(C(F)(F)F)C(F)(F)F)(F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


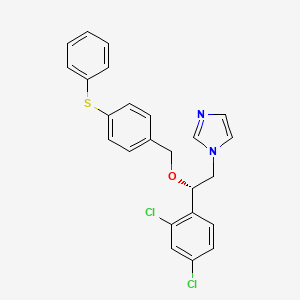
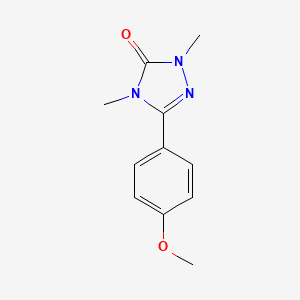
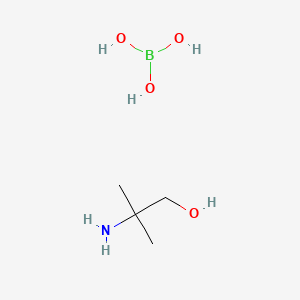
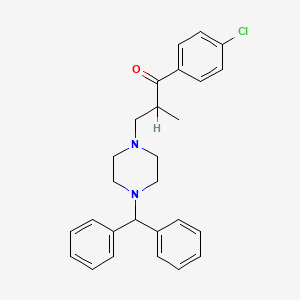
![(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;(9-ethyl-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-yl)-methylcarbamic acid](/img/structure/B12730805.png)
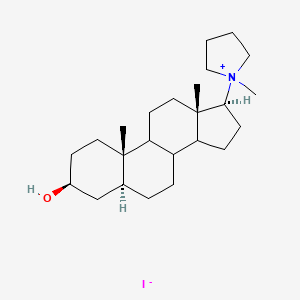
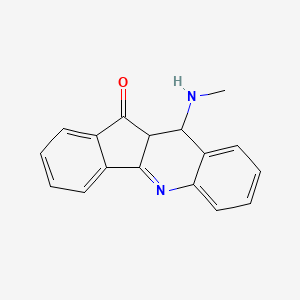


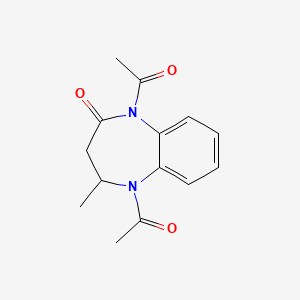
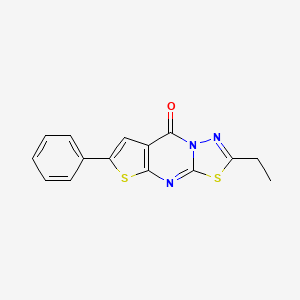
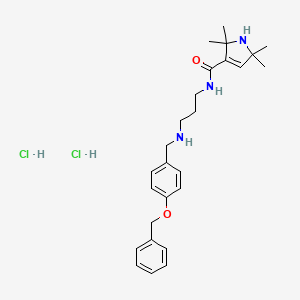
![(10-benzyl-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-yl) 2,2-diphenylacetate;hydrobromide](/img/structure/B12730853.png)
